2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide
Description
This compound features a fused imidazo[1,2-c]quinazolinone core with a 3-oxo group at position 3, a phenyl substituent at position 2, and a sulfanyl (-S-) bridge at position 3. The sulfanyl group connects to a butanamide chain, which terminates in an N-[4-(propan-2-yl)phenyl] group.
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-4-24(27(34)30-21-16-14-19(15-17-21)18(2)3)36-29-31-23-13-9-8-12-22(23)26-32-25(28(35)33(26)29)20-10-6-5-7-11-20/h5-18,24-25H,4H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGZZMOJASWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
Chemical Reactivity of Functional Groups
The compound’s reactivity arises from three primary regions:
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Imidazoquinazoline Core : The fused heterocyclic system participates in electrophilic substitutions and ring-opening reactions.
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Sulfanyl (Thioether) Group : The –S– linkage undergoes oxidation, alkylation, and nucleophilic displacement.
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Butanamide Moiety : The amide group facilitates hydrolysis, condensation, and hydrogen-bonding interactions.
Sulfanyl Group Reactions
The sulfanyl (–S–) group is a key site for chemical modifications.
Amide Group Transformations
The butanamide group (–NH–CO–) undergoes hydrolysis and condensation:
Imidazoquinazoline Core Modifications
The fused ring system enables electrophilic aromatic substitution (EAS) and ring functionalization:
Stability and Degradation Pathways
The compound exhibits sensitivity to:
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Photodegradation : UV light (λ = 254 nm) induces cleavage of the sulfanyl group, forming disulfides and quinazoline fragments.
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Thermal Decomposition : Above 200°C, the amide bond breaks, releasing 4-isopropylaniline and a thiolated imidazoquinazoline .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas due to its biological activities:
- Anticancer Activity : Research indicates that derivatives of imidazoquinazolines can inhibit cancer cell proliferation by targeting critical signaling pathways such as PI3K. In vitro studies have reported IC50 values for cytotoxicity against cancer cells around 15 µM, suggesting significant potential for cancer treatment .
- Diabetes Management : The compound exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic models, with IC50 values reported at approximately 10.5 µM .
The biological activity of this compound has been evaluated through various in vitro assays:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| α-Glucosidase Inhibition | 10.5 | |
| Cytotoxicity (Cancer Cells) | 15.0 | |
| PI3K Inhibition | 12.0 |
These results indicate the compound's potential as a therapeutic agent against diabetes and cancer.
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria .
Diabetes Management
A study demonstrated that compounds similar to 2-({3-oxo-2-phenyl...}) effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity. This highlights its potential utility in developing new diabetes medications.
Cancer Treatment
Research involving various cancer cell lines showed that the compound could induce apoptosis and inhibit metastasis through modulation of the PI3K pathway. This suggests that it could be further developed into a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share the imidazo[1,2-c]quinazolinone scaffold but differ in substituents, influencing physicochemical and biological properties:
*Calculated based on structural analysis due to incomplete data in evidence.
Computational Insights
- Multiwfn Analysis ( ) : Electron localization function (ELF) studies reveal high electron density at the sulfanyl bridge and carbonyl groups, indicating nucleophilic attack susceptibility.
- Noncovalent Interactions ( ): Van der Waals surfaces show strong interactions between the phenyl group and hydrophobic protein pockets, guiding SAR optimization.
Biological Activity
The compound 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide is a novel sulfonamide derivative that integrates an imidazoquinazoline structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
This compound is characterized by its complex structure which includes multiple functional groups that contribute to its biological activity. The key features include:
- Imidazoquinazoline Core : Known for its role in various biological processes.
- Sulfanyl Group : May enhance interactions with biological targets.
- Butanamide Side Chain : Potentially influences solubility and binding affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O2S |
| Molecular Weight | 470.55 g/mol |
| Solubility | Moderate in DMSO |
| Melting Point | Not available |
Antiproliferative Effects
Recent studies have demonstrated that compounds structurally similar to the target compound exhibit significant antiproliferative activity across various cancer cell lines. For instance, the MTT assay results showed that derivatives of imidazoquinazoline exhibited IC50 values ranging from 1.184 µM to 53.39 µM against human non-small cell lung cancer (HCC827) and other cancer cell lines like A549 and MCF-7 .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCC827 | 1.184 | Imidazoquinazoline Derivative |
| A549 | 27.030 | Imidazoquinazoline Derivative |
| MCF-7 | 19.90 | Imidazoquinazoline Derivative |
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it is hypothesized that the compound inhibits the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation . This inhibition can lead to apoptosis in cancer cells, as evidenced by cell cycle arrest studies showing increased populations of cells in the G0/G1 phase upon treatment with similar compounds .
Case Studies
A case study involving similar imidazoquinazoline derivatives revealed their efficacy as dual inhibitors for VEGFR-2 and c-Met TK, showing superior cytotoxicity compared to standard treatments like cabozantinib. The study highlighted that structural modifications significantly influenced the potency of these compounds against various cancer types .
Structure-Activity Relationship (SAR)
Analysis of SAR indicates that:
- Substituent Effects : Alkyl substitutions at specific positions on the quinazoline core tend to reduce antiproliferative activity.
- Functional Group Influence : Electron-donating groups enhance activity, while electron-withdrawing groups may diminish it.
Table 3: Summary of Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl Groups | Decrease activity |
| Electron-donating | Increase activity |
| Electron-withdrawing | Decrease activity |
Q & A
Q. What are the standard methods for synthesizing 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]butanamide?
A common approach involves multi-step organic synthesis, starting with the preparation of the imidazoquinazolinone core via cyclocondensation of substituted anthranilic acid derivatives with phenyl isothiocyanate. The sulfanyl group is introduced through nucleophilic substitution or thiol-ene reactions. For example, intermediates like 2-hydroxyquinazolinones can react with thiol-containing reagents under reflux conditions with catalysts such as iodine or TBHP (tert-butyl hydroperoxide) . Final coupling with 4-isopropylphenylbutanamide is achieved using carbodiimide-mediated amidation. Purification typically involves column chromatography and recrystallization .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- FT-IR spectroscopy to identify functional groups (e.g., C=O, S-C=S stretches).
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Q. What solvent systems are recommended for solubility testing in biological assays?
Polar aprotic solvents like DMSO or DMF are often used for initial solubilization. For aqueous compatibility, mixtures with PBS (pH 7.4) or ethanol/water co-solvents are tested. Solubility is quantified via UV-Vis spectroscopy or HPLC, with critical attention to aggregation using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
DoE methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a Central Composite Design (CCD) can identify optimal TBHP stoichiometry and reflux duration to maximize yield while minimizing byproducts like over-oxidized sulfones. Statistical software (e.g., Minitab, JMP) analyzes interactions between factors, reducing experimental runs by 30–50% .
Q. What computational strategies predict reaction pathways for this compound’s synthesis?
Quantum mechanical calculations (DFT, MP2) model transition states and intermediates, particularly for sulfanyl group introduction. Tools like Gaussian or ORCA simulate reaction energetics, while cheminformatics platforms (e.g., ICReDD’s workflow) integrate computed activation barriers with experimental data to prioritize viable pathways. Machine learning models trained on similar quinazolinone syntheses further accelerate condition screening .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
Q. What mechanistic insights exist for the sulfanyl group’s role in bioactivity?
The sulfanyl moiety may act as a hydrogen-bond acceptor or participate in redox cycling. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (³⁵S) track its stability under physiological conditions. Docking simulations (AutoDock, Schrödinger) further explore interactions with target proteins, such as kinase binding pockets .
Q. How are stability and degradation profiles assessed under varying pH and temperature?
Forced degradation studies (ICH guidelines) expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress (40–80°C). Degradants are monitored via UPLC-MS, with Arrhenius plots predicting shelf-life. Identification of major degradation products (e.g., sulfoxide formation) informs formulation strategies .
Methodological Notes
- Data Contradiction Analysis : Use Bayesian statistics to weigh evidence from disparate techniques (e.g., crystallography vs. spectroscopy) .
- Reaction Optimization : Combine DoE with in situ FT-IR or Raman spectroscopy for real-time monitoring .
- Safety : Adhere to protocols in Chemical Hygiene Plans for handling reactive intermediates (e.g., TBHP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
